molecular formula C16H26N2O3 B5740767 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane

1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane

Cat. No.: B5740767
M. Wt: 294.39 g/mol
InChI Key: LAIPESIKUCEWKH-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring substituted with a 2,3,4-trimethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the 2,3,4-Trimethoxybenzyl Group: The 2,3,4-trimethoxybenzyl group can be introduced via nucleophilic substitution reactions using 2,3,4-trimethoxybenzyl halides.

    Methylation: The final step involves the methylation of the diazepane nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the diazepane nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepanes or benzyl derivatives.

Scientific Research Applications

1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine
  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride

Uniqueness

1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepane is unique due to its specific substitution pattern and the presence of the diazepane ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-17-8-5-9-18(11-10-17)12-13-6-7-14(19-2)16(21-4)15(13)20-3/h6-7H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPESIKUCEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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